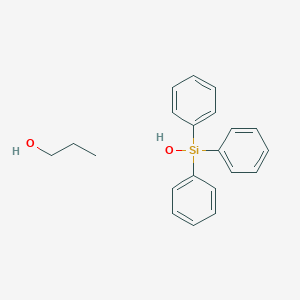Hydroxy(triphenyl)silane;propan-1-ol
CAS No.: 918414-80-9
Cat. No.: VC16922866
Molecular Formula: C21H24O2Si
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 918414-80-9 |
|---|---|
| Molecular Formula | C21H24O2Si |
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | hydroxy(triphenyl)silane;propan-1-ol |
| Standard InChI | InChI=1S/C18H16OSi.C3H8O/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4/h1-15,19H;4H,2-3H2,1H3 |
| Standard InChI Key | UPJGTTKOYQDEEG-UHFFFAOYSA-N |
| Canonical SMILES | CCCO.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
Introduction
Chemical Structure and Composition
Hydroxy(triphenyl)silane (CAS 791-31-1) consists of a central silicon atom bonded to three phenyl rings and one hydroxyl group . Its molecular formula is C₁₈H₁₆OSi, with a molar mass of 276.405 g/mol . Propan-1-ol (C₃H₈O) is a primary alcohol with a hydroxyl group attached to the terminal carbon. The interaction between these two compounds is hypothesized to involve hydrogen bonding between the silanol’s hydroxyl group and propan-1-ol’s alcohol moiety, though structural data for the specific adduct remains limited.
A related compound, butan-1-ol-hydroxy(triphenyl)silane (CAS 918414-81-0), has been characterized as a 1:1 complex with the formula C₂₂H₂₆O₂Si . This suggests that analogous propan-1-ol complexes could form similar stoichiometric adducts, though no direct evidence exists in the literature reviewed.
Synthesis and Preparation
Hydroxy(triphenyl)silane is typically synthesized via hydrolysis of triphenylchlorosilane (Ph₃SiCl) under controlled conditions . The reaction proceeds as follows:
Isolation requires careful purification to avoid siloxane formation from condensation reactions.
For metal complexes, hydroxy(triphenyl)silane acts as a ligand. For example, tris(triphenylsiloxy)vanadium oxide (CAS 18822-50-9) forms via reaction with vanadium oxytrichloride (VOCl₃) :
This suggests potential pathways for synthesizing propan-1-ol adducts, though experimental details are absent in available literature.
Physical and Thermodynamic Properties
Key properties of hydroxy(triphenyl)silane and related compounds are summarized below:
Table 1: Physical Properties of Hydroxy(triphenyl)silane and Derivatives
Hydroxy(triphenyl)silane is sparingly soluble in water due to its hydrophobic phenyl groups but dissolves in organic solvents like toluene and dichloromethane . Its LogP value of 6.30 indicates high lipophilicity .
Applications in Coordination Chemistry
Hydroxy(triphenyl)silane’s ability to act as a ligand is exemplified by its vanadium complex (CAS 18822-50-9), which adopts a trigonal bipyramidal geometry around the vanadium center . This complex has been studied for its catalytic potential in oxidation reactions, though industrial applications remain unexplored.
Propan-1-ol’s role in such systems could involve solvation or stabilization of intermediates. For instance, in the butan-1-ol adduct, the alcohol likely coordinates via hydrogen bonding, reducing the silanol’s reactivity . Similar behavior is anticipated in propan-1-ol mixtures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume